Adynerin

Descripción general

Descripción

Adynerin es un compuesto orgánico natural clasificado como un glucósido cardíaco. Se extrae principalmente de las hojas de la planta Nerium oleander.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Adynerin se puede sintetizar mediante la extracción de su ingrediente activo de la planta Adonis vernalis. El proceso de extracción implica el uso de disolventes orgánicos como el metanol y el etanol. El compuesto se purifica luego a través de varias técnicas cromatográficas .

Métodos de producción industrial

La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales, seguida de la purificación mediante cromatografía líquida de alto rendimiento (HPLC). El compuesto se cristaliza luego para obtener una forma pura adecuada para la investigación y posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Adynerin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en diferentes condiciones para lograr reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados .

Aplicaciones Científicas De Investigación

Química: Se utiliza como estándar de referencia en química analítica para la identificación y cuantificación de glucósidos cardíacos.

Biología: Se estudia por sus efectos citotóxicos sobre las células cancerosas, mostrando potencial como agente anticancerígeno.

Medicina: Se investiga su posible uso en el tratamiento de afecciones cardíacas debido a sus propiedades de glucósido cardíaco.

Industria: Se utiliza en el desarrollo de formulaciones farmacéuticas y como herramienta de investigación en el descubrimiento de fármacos

Mecanismo De Acción

Adynerin ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio, lo que lleva a un aumento en los niveles intracelulares de calcio. Esto resulta en una mayor contractilidad cardíaca y efectos citotóxicos sobre las células cancerosas. Los objetivos moleculares incluyen la enzima ATPasa de sodio-potasio y varias vías de señalización involucradas en la proliferación celular y la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

Oleandrina: Otro glucósido cardíaco de Nerium oleander con propiedades citotóxicas similares.

Neritalósido: Un compuesto relacionado con estructura molecular y actividad biológica similares.

Odoroside A y H: Glucósidos cardíacos con propiedades farmacológicas comparables.

Singularidad

Adynerin es único debido a su estructura molecular específica y sus potentes efectos citotóxicos, lo que lo convierte en un compuesto valioso para la investigación en el tratamiento del cáncer. Su capacidad para eludir los mecanismos comunes de resistencia a los fármacos aumenta aún más su potencial como agente terapéutico .

Actividad Biológica

Adynerin, a cardenolide glycoside found in the plant Nerium oleander, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, therapeutic potential, and associated risks.

Chemical Structure and Properties

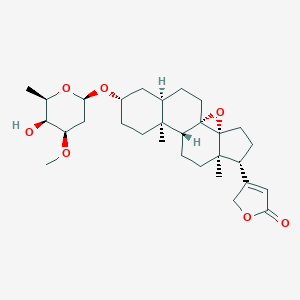

This compound is chemically classified as C30H44O7, and its structure includes multiple sugar moieties that influence its pharmacological properties. The compound's lipid solubility and molecular configuration are critical for its interaction with biological systems.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic profiles of this compound and its related compounds. A notable study assessed the bioavailability of this compound in rat plasma, revealing a significant difference between it and oleandrin, another active component of Nerium oleander:

| Compound | Bioavailability (%) |

|---|---|

| Oleandrin | 7.0 |

| This compound | 93.1 |

This high bioavailability suggests that this compound may be more readily absorbed and utilized by the body compared to oleandrin .

Anticancer Properties

This compound has demonstrated notable anticancer activity in various studies. A systematic review indicated that extracts containing this compound inhibited the growth of multiple cancer cell lines, including hematopoietic tumors and solid tumors. The mechanisms of action appear to involve:

- Inhibition of DNA Repair Mechanisms : Similar to oleandrin, this compound may downregulate proteins involved in DNA repair, enhancing the cytotoxic effects on cancer cells .

- Microtubule Disruption : The compound has been shown to interfere with microtubule dynamics, which is critical for cell division and proliferation .

Antioxidant and Antimicrobial Activities

In addition to its anticancer effects, this compound exhibits antioxidant properties, which can protect cells from oxidative stress. Furthermore, studies have indicated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Toxicological Considerations

Despite its therapeutic potential, this compound's toxicity cannot be overlooked. As a cardiac glycoside, it poses risks if ingested inappropriately. Toxic effects can include:

- Cardiotoxicity : High doses can lead to arrhythmias and other cardiac complications.

- Gastrointestinal Disturbances : Nausea and vomiting are common symptoms of glycoside poisoning.

The narrow therapeutic window necessitates careful monitoring when considering this compound for therapeutic use .

Case Studies

Several case studies have documented the effects of Nerium oleander extracts containing this compound:

- Cancer Treatment Trials : Clinical trials have explored the use of Nerium oleander extracts in patients with resistant cancers. Results indicate promising outcomes with reduced tumor size in some cases.

- Toxicity Reports : Reports from poison control centers have highlighted cases of accidental ingestion leading to severe toxicity, emphasizing the need for public awareness regarding the dangers of this plant .

Propiedades

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZQVAOKDQTHHP-QFUJVLJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956547 | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35109-93-4 | |

| Record name | (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adynerigenin 3-O-beta-D-diginoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADYNERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Adynerin and where is it found?

A1: this compound is a cardiac glycoside primarily found in the Nerium oleander plant. [, ] It is a diginose derivative, meaning it consists of the aglycone adynerigenin linked to the sugar diginose. []

Q2: What is the chemical structure of this compound?

A2: this compound's aglycone, adynerigenin, has been established as 3β-hydroxy-8,14β-epoxy-.5β-carda-20: 22-enolide. [] this compound itself is the β-D-diginoside of this structure. [] Although initially thought to have a 3α-configuration, further research confirmed its structure as a 3(β), 14 (β)-Dioxy-Δ8.20:22-cardadienolide. []

Q3: How does the structure of this compound relate to its cardiac activity?

A4: While this compound is structurally similar to other cardiac glycosides, it is considered cardiotonically inactive. This lack of activity is attributed to the presence of a hydroxyl group at the 3(α) position of the Adynerigenin molecule. []

Q4: Are there different types of this compound?

A5: Yes, research has identified several derivatives, specifically 5α-adynerin-type cardenolides. For example, six novel 5α-adynerin-type cardenolides, named funingenosides K-P, have been isolated from the roots of the Parepigynum funingense plant. [] These structures were elucidated using 1D and 2D NMR techniques. [] Two additional 5α-adynerin-type compounds have also been found in Parepigynum funingense. []

Q5: How is this compound detected and quantified?

A6: Researchers have developed a UPLC–MS/MS method for the determination of this compound in rat plasma. [] This technique allows for sensitive and specific quantification of the compound in biological samples.

Q6: Has computational chemistry been used to study this compound?

A7: Yes, DFT/HF methods, a type of computational chemistry approach, have been employed to determine the configuration of the C-20 atom in this compound derivatives. [] This information is crucial for understanding the three-dimensional structure and potential interactions of the molecule.

Q7: What other cardiac glycosides are found alongside this compound in Nerium oleander?

A8: Nerium oleander contains a complex mixture of cardiac glycosides, including this compound, Neritaloside, Odoroside A, Odoroside H, Oleandrin, and Vanderoside. [] These compounds vary in their potency and potential for anticancer activity. [, ]

Q8: What is the significance of identifying these cardiac glycosides?

A9: The identification and characterization of these individual glycosides are essential for understanding the overall pharmacological activity of Nerium oleander extracts. This knowledge paves the way for potential development of novel therapeutics. []

Q9: What are the potential applications of this compound and related compounds?

A9: Research suggests that this compound and other cardiac glycosides found in Nerium oleander may have applications in several areas, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.